N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide
Description
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyclohexyl group and a thiolane ring, which contribute to its distinct chemical behavior.
Properties
Molecular Formula |
C12H21NO3S |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C12H21NO3S/c14-12(13-11-4-2-1-3-5-11)8-10-6-7-17(15,16)9-10/h10-11H,1-9H2,(H,13,14) |
InChI Key |
OFDYVTXDRIAFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice playing crucial roles.
Major Products
Scientific Research Applications
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group and thiolane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- N-cyclohexyl-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetamide
Uniqueness
N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE stands out due to its specific combination of a cyclohexyl group and a thiolane ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
